![molecular formula C8H6N2O2S B3028307 Methyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 1824388-08-0](/img/structure/B3028307.png)

Methyl thieno[2,3-b]pyrazine-6-carboxylate

Descripción general

Descripción

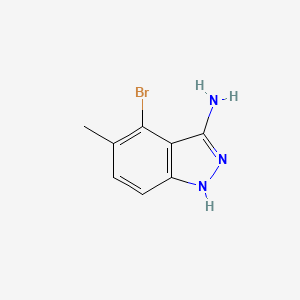

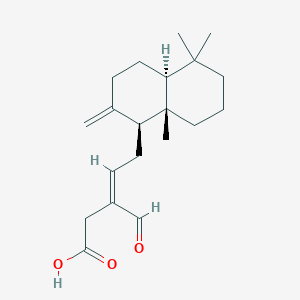

Methyl thieno[2,3-b]pyrazine-6-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound features a thieno[2,3-b]pyrazine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrazine ring. This core is functionalized with a carboxylate group at the 6-position and a methyl ester moiety, which can serve as a versatile handle for further chemical modifications .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through several methods. One approach involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines, yielding good-to-excellent yields . Another method reported is the regioselective synthesis starting from 1,1-diethoxyacetophenone and 2,3-diamino-3-phenylthioacrylonitrile, leading to the formation of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate . Additionally, novel synthetic routes starting from methylpyrazine have been described, showcasing original methods for introducing a thiophene ring into condensed systems .

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been confirmed through various spectroscopic techniques and, in some cases, single crystal X-ray diffraction analyses. These studies have helped in ascertaining the regioselectivity of the synthetic processes and the identity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of intramolecular azo coupling reactions. For instance, the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound followed by intramolecular azo coupling under acid conditions has been used to create fluorescent benzo, thieno, and furo [c]-fused derivatives. This reaction is completely regioselective and kinetically controlled according to DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied in the context of their antitumor activity. These compounds have shown promising results in inhibiting the growth of various human tumor cell lines, such as gastric adenocarcinoma, colorectal adenocarcinoma, breast carcinoma, and non-small-cell lung carcinoma. Importantly, some derivatives did not exhibit significant toxicity against non-tumor cell lines, indicating a degree of selectivity. The most active compounds have been further studied for their effects on the cell cycle profile and induction of apoptosis, revealing a potential mechanism of action that is not related to apoptosis .

Aplicaciones Científicas De Investigación

Antitumor Activity

Methyl thieno[2,3-b]pyrazine-6-carboxylate derivatives have shown potential in antitumor activity. A study synthesized several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which exhibited antitumoral potential in various human tumor cell lines, including gastric adenocarcinoma, colorectal adenocarcinoma, breast carcinoma, and non-small-cell lung carcinoma. Importantly, these compounds did not show significant toxicity against non-tumor cell lines, indicating a degree of selectivity (Rodrigues et al., 2021).

Synthetic Applications

The compound has been used as a precursor in the synthesis of various novel compounds. For instance, novel pyrazinothienotriazolopyrimidinones and triazolylthienopyrazines were synthesized efficiently from methyl 7-azidothieno[2,3-b]pyrazine-6-carboxylate (Campos et al., 2017). Another study developed a general synthetic route for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines, illustrating its versatility in organic synthesis (Kenning et al., 2002).

Photovoltaic and Polymer Applications

Thieno[2,3-b]pyrazine derivatives, including this compound, have been applied in the development of photovoltaic devices and polymer materials. A study synthesized thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers for use in photovoltaic devices, highlighting the compound's utility in advanced material sciences (Zhou et al., 2010).

Dye and Pigment Industry

This compound derivatives have been used in the synthesis of dyes. One study synthesized new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and applied them as disperse dyes, demonstrating the compound's role in the dye and pigment industry (Ho, 2005).

Mecanismo De Acción

Target of Action

Methyl thieno[2,3-b]pyrazine-6-carboxylate has been found to exhibit antitumor activity, suggesting that its primary targets are likely to be certain types of cancer cells . The compound has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) .

Mode of Action

It has been observed that the compound can affect the cell cycle profile and induce apoptosis in the ags cell line . This suggests that the compound may interact with its targets, leading to changes in cell cycle progression and promoting programmed cell death.

Result of Action

The most promising compounds, including this compound, showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI50 values . . This points to a different mechanism of action for the AGS cell growth inhibition.

Propiedades

IUPAC Name |

methyl thieno[2,3-b]pyrazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)6-4-5-7(13-6)10-3-2-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADIBPXZPFAENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=CN=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215665 | |

| Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824388-08-0 | |

| Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824388-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B3028227.png)

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)

![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)

![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)

![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)